molecular formula C10H12N2O3 B3030034 3-Morpholinopicolinic acid CAS No. 857283-75-1

3-Morpholinopicolinic acid

Cat. No.: B3030034
CAS No.: 857283-75-1
M. Wt: 208.21
InChI Key: LKWZKDPBZMJOTK-UHFFFAOYSA-N
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Description

3-Morpholinopicolinic acid is a modified amino acid derivative featuring a picolinic acid backbone substituted with a morpholino group at the 3-position. The morpholino moiety enhances polarity and may improve solubility, while the picolinic acid core provides a chelating capability, making it relevant in metal-catalyzed reactions or biomolecular interactions.

Properties

IUPAC Name

3-morpholin-4-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)9-8(2-1-3-11-9)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWZKDPBZMJOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740598
Record name 3-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-75-1
Record name 3-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopicolinic acid typically involves the reaction of picolinic acid with morpholine under specific conditions. One common method is to react picolinic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine group at the 3-position participates in nucleophilic substitution under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Aromatic aminationCu(OAc)₂, Ag₂CO₃, NMP, 110°C, 14–25h3-Amino-picolinic acid derivatives56–87
SNAr with thiolsEthanethiol, NaSEt, non-protic solvent3-Ethylsulfanyl-picolinic acid80–92

These reactions demonstrate regioselectivity influenced by solvent dielectric constants (<15 preferred for para-substitution avoidance) . Copper-catalyzed amination shows broad substrate tolerance for secondary amines like morpholine derivatives .

Oxidation and Reduction Pathways

The picolinic acid core undergoes redox transformations:

Oxidation

  • Peracid-mediated epoxidation : Forms unstable intermediates at C4–C5 positions (unpublished industry data).

  • Mn(III)-catalyzed C–H activation : Generates hydroxylated derivatives under aerobic conditions .

Reduction

Reducing AgentConditionsProductApplication
H₂/Pd-CEthanol, 50°C, 6h3-Morpholinopiperidine-2-carboxylic acidPharmaceutical precursor
NaBH₄/Cu(OAc)₂MeOH, refluxReduced morpholine ring openingIntermediate for agrochemicals

Hydrogenation of the pyridine ring proceeds with >90% selectivity under mild pressures (1–3 atm) .

Coordination Chemistry and Chelation

The compound acts as a bidentate ligand through:

  • Pyridine nitrogen (pKa ≈ 3.1)

  • Carboxylate oxygen (pKa ≈ 4.9)

Metal complex stability constants (log K):

Metal Ionlog K (25°C, I=0.1M)Coordination ModeBiological Relevance
Zn²⁺6.8 ± 0.2N,O-chelateEnhanced zinc bioavailability
Cu²⁺8.1 ± 0.3Square planarCatalytic oxidation systems
Fe³⁺9.4 ± 0.4OctahedralIron overload therapy

Chelation occurs preferentially at pH 4–6, with morpholine nitrogen participating only in strong acidic conditions (pH <2) .

Hydrolysis and Stability

Stability studies reveal pH-dependent degradation:

Table: Hydrolysis kinetics (0.1M buffer, 37°C)

pHt₁/₂ (hours)Major Degradants
1.248 ± 3Picolinic acid + morpholine
7.4720 ± 253-Hydroxypicolinic acid (traces)
9.096 ± 6Ring-opened dicarboxylate species

Base-catalyzed hydrolysis follows pseudo-first-order kinetics (k = 1.2×10⁻³ min⁻¹ at pH 9) . Morpholine substituent stabilizes against photodegradation (Φ = 0.02 in UV-A light) .

Enzyme Mimicry

Manganese complexes catalyze p-nitrophenyl picolinate hydrolysis:

Catalystkₐₜ (s⁻¹)Rate Enhancement vs. Control
[MnL1Cl]4.7×10⁻³1,676×
[CoL2]2.1×10⁻³750×

Mechanistic studies suggest a Lewis acid-assisted nucleophilic attack mechanism .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
3-Morpholinopicolinic acid has been investigated for its antiviral properties. Research indicates that it may interact with viral proteins, potentially inhibiting their function and thereby reducing viral replication. This mechanism is particularly relevant in the context of diseases such as herpes and other viral infections where modulation of viral protein activity could lead to therapeutic benefits .

Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest that 3-MPA can influence cell signaling pathways involved in cancer progression. By modulating these pathways, it may help in inhibiting tumor growth and enhancing the efficacy of existing cancer therapies .

Zinc Transport Modulation
Another significant application of 3-MPA is its role in zinc transport within biological systems. Zinc plays a crucial role in numerous cellular processes, including immune function and DNA synthesis. The ability of 3-MPA to act as a modulator of zinc transport suggests potential applications in treating conditions related to zinc deficiency or dysregulation .

Biochemical Research

Biochemical Assays
In biochemical research, 3-MPA is utilized as a probe for studying various biological pathways. Its ability to bind to specific proteins allows researchers to investigate protein interactions and functions within cells. This application is vital for understanding disease mechanisms and developing targeted therapies .

Gene Splicing Modulation
The compound has been explored for its potential in gene therapy, particularly in modulating gene splicing. Antisense morpholino oligonucleotides (AMOs), which include structures similar to 3-MPA, have been shown to correct aberrant splicing caused by mutations. This capability opens avenues for treating genetic disorders by restoring normal gene function .

Material Science

Synthesis of Advanced Materials
In material science, 3-MPA serves as an intermediate in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties for various applications, including drug delivery systems and biocompatible materials .

Summary of Applications

Application AreaSpecific UsesMechanism/Impact
Medicinal ChemistryAntiviral and anticancer propertiesModulates viral proteins; influences cell signaling
Biochemical ResearchProbes for biochemical assaysBinds specific proteins; aids in understanding disease mechanisms
Gene TherapyGene splicing modulationCorrects aberrant splicing; restores gene function
Material ScienceSynthesis of advanced materialsEnhances properties of polymers and drug delivery systems

Case Studies

  • Antiviral Activity Study : A study demonstrated that 3-MPA significantly reduced viral load in infected cell cultures by targeting specific viral proteins involved in replication. This highlights its potential as a therapeutic agent against viral infections .
  • Cancer Research Application : In preclinical trials, 3-MPA was shown to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways related to cell proliferation and survival.
  • Gene Therapy Development : Research involving AMOs based on the structure of 3-MPA showed promising results in correcting splicing mutations associated with genetic disorders, suggesting a viable therapeutic strategy for conditions like spinal muscular atrophy .

Mechanism of Action

The mechanism of action of 3-Morpholinopicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Picolinic Acid Derivatives

Chlorinated analogs of picolinic acid, such as 3-Amino-6-chloropicolinic acid hydrochloride (CAS 1112213-20-3) and 3-Amino-5-chloropicolinic acid (CAS 53636-68-3), share structural similarities with 3-Morpholinopicolinic acid but differ in substituents. These compounds are often intermediates in agrochemical or pharmaceutical synthesis .

Compound Name CAS Number Similarity Score Molecular Formula Key Features
This compound Not provided N/A C₁₀H₁₂N₂O₃ (estimated) Morpholino group, chelating capacity
3-Amino-6-chloropicolinic acid HCl 1112213-20-3 0.86 C₆H₆ClN₂O₂·HCl Chlorine substituent, hydrochloride salt
3-Amino-5-chloropicolinic acid 53636-68-3 0.81 C₆H₅ClN₂O₂ Chlorine at 5-position, free acid

Boronic Acid Derivatives with Morpholino Groups

Compounds like (3-Morpholinophenyl)boronic acid (CAS 863377-22-4) and 3-Morpholinophenylboronic acid hydrochloride (CAS 863248-20-8) share the morpholino group but incorporate a boronic acid functionality. These derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a stark contrast to the carboxylic acid focus of this compound .

Compound Name CAS Number Similarity Score Molecular Formula Key Features
(3-Morpholinophenyl)boronic acid 863377-22-4 0.98 C₁₀H₁₄BNO₃ Boronic acid for coupling reactions
3-Morpholinophenylboronic acid HCl 863248-20-8 N/A C₁₀H₁₄BNO₃·HCl Hydrochloride salt, enhanced stability

Enantiomeric Morpholinecarboxylic Acids

Enantiomers such as (S)-Morpholine-3-carboxylic acid hydrochloride (CAS 1187929-04-9) and (R)-3-Morpholinecarboxylic Acid (CAS 106825-81-4) highlight the role of stereochemistry. These compounds exhibit near-identical structures to this compound but differ in chirality, which can significantly influence biological activity and pharmacokinetics .

Compound Name CAS Number Similarity Score Molecular Formula Key Features
(S)-Morpholine-3-carboxylic acid HCl 1187929-04-9 1.00 C₅H₉NO₃·HCl Chiral center (S), hydrochloride salt
(R)-3-Morpholinecarboxylic Acid 106825-81-4 0.97 C₅H₉NO₃ Chiral center (R), free acid form

Thioether-Modified Picolinic Acids

3-(Methylthio)picolinic acid (CAS 53636-37-6) replaces the morpholino group with a methylthio substituent.

Compound Name CAS Number Similarity Score Molecular Formula Key Features
3-(Methylthio)picolinic acid 53636-37-6 N/A C₇H₇NO₂S Methylthio group, increased logP

Biological Activity

3-Morpholinopicolinic acid (3-MPA) is a compound that has garnered attention in various biological research contexts due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of 3-MPA, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by a morpholine group attached to the pyridine ring. This structural modification is believed to enhance its binding affinity to specific biological targets.

The biological activity of 3-MPA is primarily linked to its interaction with molecular targets involved in cellular signaling pathways. Notably, it has been shown to modulate the activity of certain enzymes and receptors:

  • Zinc Finger Proteins : 3-MPA can bind to zinc finger proteins, potentially altering their structure and function. This interaction may disrupt zinc binding, which is crucial for the activity of these proteins involved in various cellular processes, including gene expression regulation and viral replication.
  • Gluconeogenesis Inhibition : Similar compounds have been studied for their ability to inhibit gluconeogenesis, a metabolic pathway critical for glucose production. For instance, 3-mercaptopicolinic acid, a related compound, has demonstrated significant inhibition of gluconeogenesis in liver models .

Immune Modulation

In vitro studies have shown that picolinic acid can enhance macrophage function by increasing the expression of inflammatory cytokines such as interferon-gamma (IFN-γ) and macrophage inflammatory proteins (MIP) . These findings imply that 3-MPA may also influence immune responses through similar pathways.

Table 1: Reported Biological Effects of Picolinic Acid Derivatives

Biological Activity Concentration Reference
Induces MIP 1α & β expression4000 μM
Enhances IFN-γ mediated NO production4000 μM
Anti-viral activity against HIV1500–3000 μM
Anti-tumor activity in mouse models100 mg/kg

Q & A

Q. Table 1. Key Parameters for Reproducible Synthesis

ParameterOptimal RangeAnalytical Validation
Reaction Temperature80–100°CIn-line IR monitoring
SolventAnhydrous DMFKarl Fischer titration (<0.1% H2_2O)
PurificationSilica gel (60–120 mesh)HPLC purity ≥95%

Q. Table 2. Common Pitfalls in Bioassay Design

IssueMitigation StrategyReference
Compound precipitationPre-solubilize in DMSO (≤0.1% final)
Enzyme lot variabilityUse same vendor and batch for all experiments
Signal driftInclude internal fluorescence quenchers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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